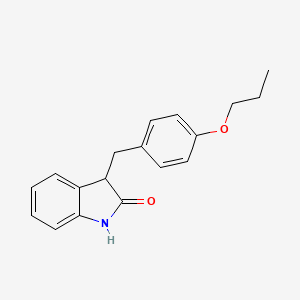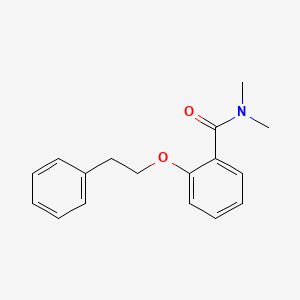![molecular formula C17H24N2O5 B5182456 ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5182456.png)
ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoate, also known as EMA-Butanoate, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a derivative of beta-alanine, an amino acid found in the human body. EMA-Butanoate has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of cytokine production. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Additionally, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been shown to protect neurons from oxidative stress, which can lead to a reduction in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it readily available for scientific research. However, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has some limitations for lab experiments, including its limited stability in solution and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the study of ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee. One direction is the further study of its anti-inflammatory and anti-cancer effects, with the goal of developing new therapies for inflammatory diseases and cancer. Another direction is the study of its neuroprotective effects, with the goal of developing new therapies for neurodegenerative diseases. Additionally, the development of new synthesis methods for ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee could lead to improvements in its stability and specificity for lab experiments.
Métodos De Síntesis
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee can be synthesized through various methods, including the reaction of beta-alanine with 4-methoxybenzoyl chloride and butyl chloroformate. The reaction yields ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee as a white powder, which can be purified through recrystallization. Other methods of synthesis include the reaction of beta-alanine with 4-methoxybenzoyl isocyanate and ethyl chloroformate.
Aplicaciones Científicas De Investigación
Ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been used in scientific research for its various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, ethyl 4-{[N-(4-methoxybenzoyl)-beta-alanyl]amino}butanoatee has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress.
Propiedades
IUPAC Name |
ethyl 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-3-24-16(21)5-4-11-18-15(20)10-12-19-17(22)13-6-8-14(23-2)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPDMTUNESHGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-[(4-methoxyphenyl)carbonyl]-beta-alanyl}amino)butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5182374.png)


![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)


![4-isobutyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5182438.png)


![N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5182465.png)
![5-(4-chlorophenyl)-3-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5182466.png)